molecular formula C10H14O B14008516 7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one CAS No. 17299-55-7

7a-Methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14008516
CAS No.: 17299-55-7
M. Wt: 150.22 g/mol
InChI Key: LILOWCFFUDWRRS-UHFFFAOYSA-N
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Description

7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one is an organic compound with the molecular formula C10H14O and a molecular weight of 150.21756 g/mol . It is a derivative of indanone, characterized by a methyl group at the 7a position and a tetrahydroindenone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-butene-2-one with 2-methylcyclopentanone . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl group and other positions on the indanone ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indanone structure.

Scientific Research Applications

7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one include:

Uniqueness

What sets 7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one apart from similar compounds is its specific structural configuration and the presence of the methyl group at the 7a position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

17299-55-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C10H14O/c1-10-5-2-3-8(10)7-9(11)4-6-10/h7H,2-6H2,1H3

InChI Key

LILOWCFFUDWRRS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1=CC(=O)CC2

Origin of Product

United States

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